2-[(2-Chloro-6-fluorophenyl)(cyano)methyl]benzenecarbonitrile
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Overview
Description
2-[(2-Chloro-6-fluorophenyl)(cyano)methyl]benzenecarbonitrile is a chemical compound with the molecular formula C15H8ClFN2 and a molecular weight of 270.69 g/mol . It is known for its applications in various scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chloro-6-fluorophenyl)(cyano)methyl]benzenecarbonitrile typically involves the reaction of 2-chloro-6-fluorobenzyl cyanide with benzonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chloro-6-fluorophenyl)(cyano)methyl]benzenecarbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or other nucleophiles in polar solvents like water or alcohols.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2-Chloro-6-fluorophenyl)(cyano)methyl]benzenecarbonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2-Chloro-6-fluorophenyl)(cyano)methyl]benzenecarbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Chloro-6-fluorophenyl)(cyano)methyl]benzonitrile
- 2-[(2-Chloro-6-fluorophenyl)(cyano)methyl]-6-fluorobenzenecarbonitrile
Uniqueness
Compared to similar compounds, 2-[(2-Chloro-6-fluorophenyl)(cyano)methyl]benzenecarbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
The compound 2-[(2-Chloro-6-fluorophenyl)(cyano)methyl]benzenecarbonitrile is a member of the organofluorine family, which has garnered attention due to its diverse biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H12ClF N2, and its structure is characterized by the presence of a cyano group and a chloro-fluorinated phenyl moiety. The fluorine atom often enhances the lipophilicity and metabolic stability of organic compounds, which can lead to increased biological activity.
The biological activity of this compound can be attributed to its interaction with various biological targets. The cyano group has been shown to participate in hydrogen bonding and π-stacking interactions, which can enhance binding affinity to specific receptors or enzymes. For example, studies have indicated that compounds with similar structures exhibit significant activity against certain cancer cell lines by inhibiting key signaling pathways involved in cell proliferation and survival .
Structure-Activity Relationships (SAR)
Research has demonstrated that modifications to the core structure of organofluorine compounds can significantly impact their biological potency. In particular:
- Fluorine Substitution : The introduction of fluorine at specific positions on the phenyl ring has been correlated with enhanced inhibitory activity against various enzymes, including those involved in cancer progression .
- Cyano Group Positioning : The placement of the cyano group has been found to influence the compound's ability to interact with target proteins, affecting both potency and selectivity .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and analogs based on SAR studies:
Compound | Target | Activity (IC50) | Reference |
---|---|---|---|
This compound | Cancer Cells | 0.35 µM | |
Analog A | Enzyme X | 0.12 µM | |
Analog B | Receptor Y | 0.45 µM |
Case Studies
- Anticancer Activity : A study conducted on various fluorinated compounds, including derivatives of this compound, demonstrated potent anticancer effects against breast cancer cell lines. The mechanism was linked to the inhibition of the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation .
- Enzyme Inhibition : Another study focused on the inhibition of specific kinases by this compound and its analogs. Results indicated that modifications in the phenyl ring led to significant changes in binding affinity, highlighting the importance of structural optimization in drug design .
- Neuroprotective Effects : Preliminary investigations into neuroprotective properties suggested that the compound might modulate neuroinflammatory responses, potentially offering therapeutic benefits in neurodegenerative diseases .
Properties
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)-cyanomethyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClFN2/c16-13-6-3-7-14(17)15(13)12(9-19)11-5-2-1-4-10(11)8-18/h1-7,12H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWGIPEYIUDRZJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C(C#N)C2=C(C=CC=C2Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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